molecular formula C18H17N3O B3261346 N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide CAS No. 342653-91-2

N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide

Cat. No. B3261346
CAS RN: 342653-91-2
M. Wt: 291.3 g/mol
InChI Key: QADPHTWXQYVDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide, also known as MQA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MQA is a small molecule that can interact with biological systems, making it an important tool for studying the mechanisms of various diseases and developing new treatments. In

Mechanism of Action

The mechanism of action of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide is not fully understood, but it is believed to interact with various cellular pathways and proteins, including DNA and RNA synthesis, cell cycle regulation, and apoptosis. N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to inhibit the activity of certain enzymes and proteins involved in these pathways, leading to its therapeutic effects.
Biochemical and physiological effects:
N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disease research, N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to protect neurons from damage and reduce inflammation. In infectious disease research, N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to have antimicrobial properties and inhibit the growth of bacteria and viruses.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with cellular pathways. N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide is also relatively stable and can be synthesized in high yields and purity. However, one limitation of using N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the use of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide in scientific research. One direction is the development of new cancer treatments based on the use of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide. Another direction is the use of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the antimicrobial properties of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide may be useful in the development of new antibiotics to combat drug-resistant bacteria. Further research is needed to fully understand the potential applications of N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide in these and other areas of scientific research.

Scientific Research Applications

N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has shown potential in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurodegenerative disease research, N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to have neuroprotective effects and may be useful in the development of treatments for diseases such as Alzheimer's and Parkinson's. In infectious disease research, N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-12-11-18(20-16-9-5-4-8-15(12)16)21(14(3)22)17-10-6-7-13(2)19-17/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADPHTWXQYVDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(C2=NC3=CC=CC=C3C(=C2)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methylpyridin-2-yl)-N-(4-methylquinolin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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